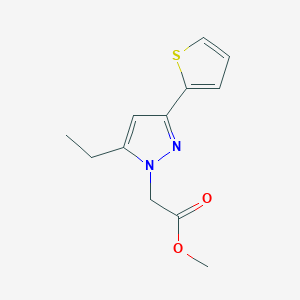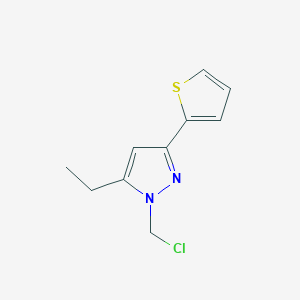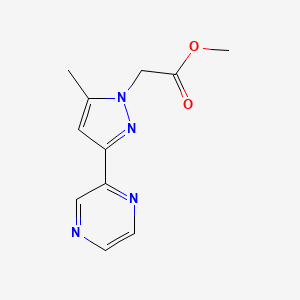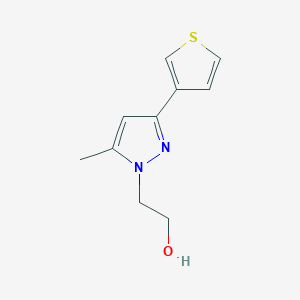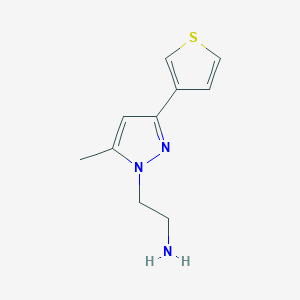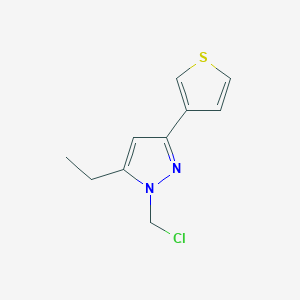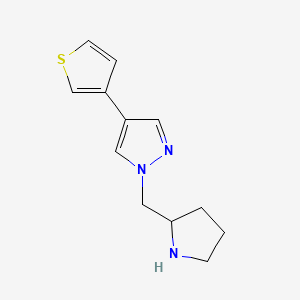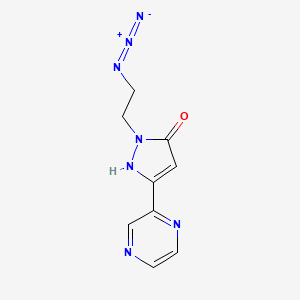
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-(2-Azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol (AE-PP) is a pyrazol-5-ol derivative that has been used in various research applications. It is an important compound due to its unique reactivity and its ability to be used in a range of synthetic and biological processes. AE-PP has been used as a precursor in organic synthesis and as a catalyst in metal-catalyzed reactions. Additionally, AE-PP has been found to have a range of biological applications, including being used as a drug-targeting agent, a DNA-intercalating agent, and a fluorescent probe for imaging and protein labeling.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
A novel synthesis method under environmentally safe conditions has been developed for pyrazine moiety bearing 2-pyrazoline derivatives. This method, leveraging ultrasound irradiation, offers operational simplicity and higher yield up to ≈93%. The synthesized compounds demonstrate significant antibacterial activities against both Gram-positive and Gram-negative strains. Additionally, these compounds exhibit antioxidant activities, as determined through a DPPH free radical method, and DNA binding activities, highlighting their potential in pharmacological applications due to their intercalation and groove binding mechanisms (Kitawat & Singh, 2014).
COX-2 Inhibitors
Another study focused on the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The research outlines a comprehensive approach to creating various classes of compounds with potential selectivity for COX-2 over COX-1 enzyme, indicating their relevance in the development of anti-inflammatory drugs (Patel et al., 2004).
DNA Interaction and Antibacterial Activity
Cobalt(II) and copper(II) complexes of a related ligand were synthesized, with their DNA interaction explored through various techniques. These metal complexes showed significant potential as antibacterial agents against pathogenic organisms, highlighting their importance in both medicinal chemistry and molecular biology (Ramashetty et al., 2021).
Heterocyclic Analogues Synthesis
An efficient synthesis method has been developed for heterocyclic analogues, showing the versatility of pyrazole derivatives in creating novel compounds with potential applications in drug discovery and development (Eller et al., 2006).
Multi-component Synthesis Applications
Bis(pyrazolyl)methanes, compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif, have been investigated for their synthesis and applications. These compounds are noted for their wide range of biological activities and as chelating agents for different metal ions, demonstrating their significance in chemical synthesis and biological studies (Sadeghpour & Olyaei, 2021).
Mecanismo De Acción
In terms of pharmacokinetics, the biodistribution, pharmacokinetics, and in vivo stability of azido compounds can vary greatly depending on the specific compound and its structure . For instance, a study on [18F]fluoroethyl azide showed poor stability and very restricted suitability for in vivo application .
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of azido compounds. These factors can affect the rate of click reactions involving azido compounds, potentially altering the compound’s action .
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-pyrazin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7O/c10-15-13-3-4-16-9(17)5-7(14-16)8-6-11-1-2-12-8/h1-2,5-6,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEXTNOUFICFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



